molecular formula C9H11N B14333059 1-Phenylprop-1-en-2-amine CAS No. 109941-85-7

1-Phenylprop-1-en-2-amine

Cat. No.: B14333059
CAS No.: 109941-85-7
M. Wt: 133.19 g/mol
InChI Key: BXYSFSIUKXZNSP-UHFFFAOYSA-N
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Description

1-Phenylprop-1-en-2-amine is an organic compound with the molecular formula C9H11N It is a derivative of phenylpropene and is characterized by the presence of a phenyl group attached to a propene chain with an amine group at the second carbon

Preparation Methods

1-Phenylprop-1-en-2-amine can be synthesized through several methods. One common synthetic route involves the reaction of acetophenone with formaldehyde and an amine hydrochloride in a Mannich reaction . This method allows for the formation of the desired amine with good yields. Industrial production methods may involve similar reactions but are optimized for large-scale production, ensuring high purity and efficiency.

Chemical Reactions Analysis

1-Phenylprop-1-en-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenylprop-1-en-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenylprop-1-en-2-amine involves its interaction with specific molecular targets. For instance, it can act on alpha-adrenergic receptors, leading to vasoconstriction and reduced tissue hyperemia . This interaction is crucial in its potential therapeutic applications, where it can influence various physiological pathways.

Comparison with Similar Compounds

1-Phenylprop-1-en-2-amine can be compared with similar compounds such as:

Properties

CAS No.

109941-85-7

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

1-phenylprop-1-en-2-amine

InChI

InChI=1S/C9H11N/c1-8(10)7-9-5-3-2-4-6-9/h2-7H,10H2,1H3

InChI Key

BXYSFSIUKXZNSP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)N

Origin of Product

United States

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